molecular formula C7H4BrIO2 B2878572 4-Bromo-2-hydroxy-5-iodobenzaldehyde CAS No. 2092797-48-1

4-Bromo-2-hydroxy-5-iodobenzaldehyde

Cat. No.: B2878572
CAS No.: 2092797-48-1
M. Wt: 326.915
InChI Key: JXYSQLKGEVDNDU-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-iodobenzaldehyde: is an organic compound with the molecular formula C₇H₄BrIO₂ and a molecular weight of 326.92 g/mol It is a derivative of benzaldehyde, featuring bromine, iodine, and hydroxyl functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxy-5-iodobenzaldehyde can be synthesized through a multi-step process involving the bromination and iodination of 2-hydroxybenzaldehyde. The typical synthetic route includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

Scientific Research Applications

4-Bromo-2-hydroxy-5-iodobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-5-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can enhance its reactivity and binding affinity to specific targets, potentially leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Uniqueness: The combination of these halogens with the hydroxyl and aldehyde functional groups makes it a versatile compound for various synthetic and research purposes .

Properties

IUPAC Name

4-bromo-2-hydroxy-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYSQLKGEVDNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092797-48-1
Record name 4-bromo-2-hydroxy-5-iodobenzaldehyde
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